calamistrin A
Description
Calamistrin H (1) and Calamistrin I (2) are tetrahydroxyacetogenins first isolated from the roots of Uvaria calamistrata collected in Hainan, China . These compounds belong to the Annonaceous acetogenin family, known for their complex polyketide-derived structures and bioactivity. Their structures were elucidated using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and derivatization techniques (e.g., acetylation, TMS derivatization) .
Properties
Molecular Formula |
C37H68O6 |
|---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
(2S)-4-[(13S,15R)-13,15-dihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H68O6/c1-3-4-5-6-7-8-13-16-19-22-25-33(39)35-26-27-36(43-35)34(40)29-32(38)24-21-18-15-12-10-9-11-14-17-20-23-31-28-30(2)42-37(31)41/h28,30,32-36,38-40H,3-27,29H2,1-2H3/t30-,32-,33-,34+,35+,36+/m0/s1 |
InChI Key |
ADPAPZVYVYEBGS-WJTSKZNASA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](C[C@H](CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O |
Synonyms |
calamistrin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Structural Differentiation : The positional shift of hydroxyl groups between calamistrin H (C-15/16/21/22) and I (C-17/18/23/24) was confirmed via EIMS fragmentation patterns, which revealed adjacent diol pairs in 2 .
Spectroscopic Consistency : Despite structural differences, calamistrin H and I share nearly identical IR, $ ^1\text{H NMR} $, and $ ^{13}\text{C NMR} $ profiles, underscoring the conserved γ-lactone core .
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing calamistrin A with high purity and yield?
- Methodological Answer : Synthesis should follow reproducible protocols, including stepwise reaction optimization (e.g., solvent selection, temperature control) and purification via column chromatography or recrystallization. Characterization requires NMR (¹H, ¹³C), mass spectrometry (HRMS), and elemental analysis to confirm molecular identity. For known compounds, cite prior literature protocols; for novel derivatives, provide full spectral data and purity assessments (e.g., HPLC) .
Q. How should researchers characterize the structural and physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Combine spectroscopic techniques (e.g., IR for functional groups, X-ray crystallography for 3D structure) with thermodynamic analyses (melting point, solubility profiles). Purity must be verified via chromatographic methods (TLC, HPLC) and quantitative metrics (e.g., enantiomeric excess for chiral centers). Document all procedures in detail, including instrument calibration and reference standards .
Q. What are the minimal reporting standards for biological activity assays involving this compound?
- Methodological Answer : Report IC₅₀/EC₅₀ values with dose-response curves, including positive/negative controls, solvent effects, and statistical significance (e.g., p-values, confidence intervals). Specify assay conditions (pH, temperature, cell lines) and replicate numbers. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s mechanism of action while minimizing confounding variables?
- Methodological Answer : Use factorial design to isolate variables (e.g., ligand concentration vs. enzyme kinetics). Incorporate knockdown/knockout models (e.g., CRISPR for target validation) and isotopic labeling to track metabolic pathways. Employ blinded analysis and independent replication to reduce bias .
Q. What strategies are effective for resolving contradictions in published data on this compound’s bioactivity?
- Methodological Answer : Conduct meta-analyses to identify methodological disparities (e.g., assay sensitivity, compound purity). Replicate conflicting studies under standardized conditions, adjusting variables systematically. Use computational tools (e.g., molecular docking) to explore structure-activity relationships (SAR) that may explain divergent results .
Q. How can researchers integrate computational modeling with experimental data to predict this compound’s pharmacokinetic properties?
- Methodological Answer : Apply QSAR models to predict absorption/distribution (e.g., LogP, plasma protein binding) and in silico ADMET tools (e.g., SwissADME) to assess toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) and refine models iteratively using Bayesian optimization .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry) and test them in parallel using high-throughput screening. Analyze SAR trends via multivariate regression or machine learning. Cross-reference crystallographic data with activity profiles to identify critical binding motifs .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Evaluate bioavailability factors (e.g., solubility, metabolic stability) using pharmacokinetic studies. Compare tissue distribution profiles (via LC-MS/MS) and assess off-target effects using proteomic screens. Adjust dosing regimens or formulate prodrugs to enhance in vivo activity .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument settings) in supplemental materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
- Literature Integration : Use citation management tools (e.g., Zotero) to track primary sources and avoid redundant studies. Prioritize peer-reviewed journals with robust validation standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
